molecular formula C10H15N3O3S B11857452 2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid

2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid

Cat. No.: B11857452
M. Wt: 257.31 g/mol
InChI Key: WASSAYSEFOVTKU-UHFFFAOYSA-N
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Description

2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a heterocyclic compound that features a unique combination of azepane, thiadiazole, and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.

    Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions using azepane derivatives and suitable leaving groups.

    Coupling with Acetic Acid: The final step involves coupling the thiadiazole-azepane intermediate with acetic acid or its derivatives using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can yield thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxoazepan-1-yl)acetic acid: Shares the azepane and acetic acid moieties but lacks the thiadiazole ring.

    Phenoxy acetamide derivatives: Contain the acetic acid moiety but differ in the heterocyclic ring structure.

Uniqueness

2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

2-[[4-(azepan-1-yl)-1,2,5-thiadiazol-3-yl]oxy]acetic acid

InChI

InChI=1S/C10H15N3O3S/c14-8(15)7-16-10-9(11-17-12-10)13-5-3-1-2-4-6-13/h1-7H2,(H,14,15)

InChI Key

WASSAYSEFOVTKU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NSN=C2OCC(=O)O

Origin of Product

United States

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